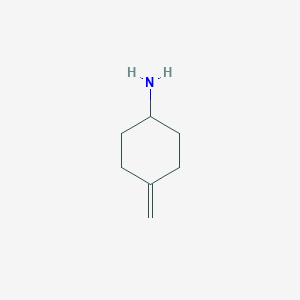

4-Methylidenecyclohexan-1-amine

Description

4-Methylidenecyclohexan-1-amine is a cyclohexane derivative featuring a methylidene group (CH₂=) at the 4-position and a primary amine (-NH₂) at the 1-position. These analogs are widely studied in pharmaceutical synthesis, agrochemicals, and material science due to their versatile amine functionality and stereochemical diversity .

Properties

IUPAC Name |

4-methylidenecyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h7H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPBTKZUXMFDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Methylidenecyclohexan-1-amine, highlighting their differences in substituents, physicochemical properties, toxicity, and applications.

Key Findings from Comparative Analysis:

This unsaturation could facilitate conjugation or cycloaddition reactions in synthetic chemistry . Stereochemistry significantly impacts biological activity. For example, trans-4-methylcyclohexan-1-amine () is prioritized in chiral synthesis due to its defined spatial arrangement, whereas bis-cyclohexanamines () are valued for their symmetry in polymer applications.

Physicochemical Properties: Lipophilicity: Trimethylated derivatives (e.g., 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine) exhibit higher lipophilicity (logP ~2.5) due to alkyl substituents, enhancing membrane permeability . Solubility: Primary amines (e.g., trans-4-methylcyclohexan-1-amine) are water-soluble at low pH but form hydrochloride salts for stability .

Toxicity and Safety :

- Bis-cyclohexanamines (e.g., 4,4'-methylenebis(cyclohexanamine)) show moderate acute toxicity, with LD₅₀ values comparable to aliphatic amines (oral: ~500–1000 mg/kg in rodents) .

- Trimethylated analogs () pose risks of skin irritation and respiratory sensitization, necessitating engineering controls in industrial settings.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.